2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine

Description

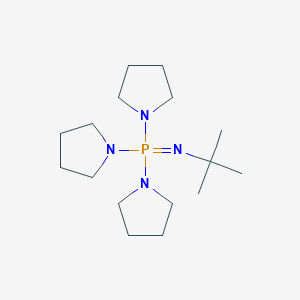

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine (CAS 161118-67-8) is an organophosphorus compound with the molecular formula C₁₆H₃₃N₄P and a molecular weight of 312.43 g/mol . Structurally, it features a central phosphorus atom bonded to a tert-butylimino group and three pyrrolidin-1-yl substituents, creating a sterically hindered phosphoranylidene framework. Its safety profile emphasizes precautions for handling reactive organophosphorus species, including measures to avoid inhalation, skin contact, and environmental release .

Properties

IUPAC Name |

tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33N4P/c1-16(2,3)17-21(18-10-4-5-11-18,19-12-6-7-13-19)20-14-8-9-15-20/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNUIRUAPVSSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=P(N1CCCC1)(N2CCCC2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397408 | |

| Record name | BTPP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161118-67-8 | |

| Record name | BTPP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It’s worth noting that the identification of protein targets is a crucial step in understanding the pharmacological application of new bioactive compounds.

Mode of Action

The mode of action of a compound is typically determined by studying its interaction with its protein targets.

Biochemical Pathways

The identification of protein targets can provide insights into the affected biochemical pathways.

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound.

Biochemical Analysis

Biochemical Properties

It has been reported that BTPP can decrease postprandial glucose after sucrose intake. This suggests that BTPP might inhibit α-amylase, α-glucosidase, and sodium-glucose transporters activity resulting in block of carbohydrate absorption causing decreased postprandial blood glucose.

Cellular Effects

In vitro experiments with MCF-7 and HeLa cancer cells indicated the effective localization of BTPP within cancer-cell mitochondria. Under light irradiation, BTPP exhibited robust photo-induced therapeutic effects in both cell lines.

Molecular Mechanism

It has been suggested that BTPP might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been reported that BTPP can be used as an effective precatalyst and stoichiometric prereagent for superbase-promoted addition, substitution and polymerization reactions.

Biological Activity

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, also known as tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H33N4P

- Molecular Weight : 312.43 g/mol

- CAS Number : 161118-67-8

- Purity : ≥ 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of multiple pyrrolidine rings enhances its binding affinity and specificity towards certain biological molecules.

Enzyme Inhibition

Research has shown that this compound exhibits inhibitory effects on several key enzymes, which are crucial in various metabolic pathways:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 3.80 |

| Butyrylcholinesterase (BChE) | Competitive | 3.44 |

| α-Amylase | Non-competitive | 1.77 - 2.98 |

These values indicate a promising potential for the compound as a therapeutic agent in treating conditions like Alzheimer's disease and diabetes .

Antioxidant Activity

In addition to enzyme inhibition, the compound has demonstrated antioxidant properties. This activity is critical for protecting cells from oxidative stress, which is linked to various chronic diseases.

Case Studies and Research Findings

- In Silico Studies : A study employed molecular docking techniques to evaluate the binding interactions of this compound with target enzymes. The results suggested high affinity and specificity, supporting its potential as a lead compound for drug development .

- Biological Profiling : A comprehensive profiling of the compound revealed its capability to modulate pathways involved in neurodegenerative diseases. The research indicated that it could serve as a neuroprotective agent by inhibiting enzymes that degrade neurotransmitters .

- Therapeutic Applications : Given its enzyme inhibition profile, this compound is being explored for applications in:

Comparison with Similar Compounds

Structural Analogues in Organophosphorus Chemistry

Key Observations :

- Steric and Electronic Effects : The tri-pyrrolidinyl groups in the target compound confer significant steric bulk compared to the linear alkyl chains in tributyl phosphite or the compact dimethylamine group in N,N-dimethylphosphoramidodichloridate. This steric hindrance may enhance stability in catalytic cycles or ligand-metal interactions .

- Reactivity: Tributyl phosphite is known for its role as a reducing agent in the Staudinger reaction, whereas N,N-dimethylphosphoramidodichloridate participates in nucleophilic substitutions.

Functional Analogues in Catalysis and Antioxidant Activity

- Nitrone Antioxidants (e.g., Compound 14 in ): Nitrone derivatives like (Z)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propan-2-amine oxide exhibit 65% lipoxygenase (LOX) inhibition and 60% hydroxyl radical (HO•) scavenging activity . In contrast, this compound lacks direct antioxidant data but shares a tert-butylimino moiety that could influence electron-donating capacity. Its phosphorus core may enable redox activity, though this remains speculative without experimental validation .

Rhodium-Catalyzed Hydroamination Precursors (e.g., Compound 2.1j in ) :

- (E)-2-methyl-N-(2-((E)-oct-4-en-4-yl)benzylidene)propan-2-amine (2.1j) serves as an intermediate in rhodium-catalyzed hydroamination, leveraging its conjugated imine structure for substrate activation .

- The target compound’s phosphoranylidene group could similarly act as a Lewis base or transition-metal ligand, but its efficacy in hydroamination remains unexplored .

Physicochemical Properties

- Polar Surface Area (PSA) : While the PSA of this compound is unreported, structurally related amines like (S)-2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine exhibit a PSA of 24.56 Ų , suggesting moderate polarity .

- Hydrogen Bonding: The target compound’s tertiary amine and phosphorus centers may engage in weak hydrogen bonding, contrasting with the stronger donor-acceptor capabilities of nitrones or hydroxyl-containing analogs .

Preparation Methods

Phosphazene-Based Condensation (Boltukhina et al., 2011)

Boltukhina and colleagues developed a high-yield route utilizing a phosphorus(III) precursor and tert-butylamine. The reaction proceeds via a two-step condensation:

-

Phosphorus activation : Tripyrrolidin-1-ylphosphine (P(NC₄H₈)₃) is treated with chlorinating agents such as Cl₂ or SOCl₂ to generate the reactive intermediate PCl(NC₄H₈)₃ .

-

Imine formation : The chlorinated intermediate reacts with tert-butylamine (t-BuNH₂) in anhydrous dichloromethane at −78°C, followed by warming to room temperature. Elimination of HCl yields the target phosphoranylidene amine.

Key conditions :

-

Solvent: Dichloromethane (dry, distilled over CaH₂)

-

Temperature: −78°C (initial), then gradual warming to 25°C

-

Yield: 82% (isolated via column chromatography, silica gel, hexane/EtOAc 4:1).

Mechanistic insight : The reaction follows a nucleophilic substitution pathway, where tert-butylamine attacks the electrophilic phosphorus center, displacing chloride. The steric bulk of tert-butylamine favors selective imine formation over competing side reactions.

Wittig-Type Elimination (Schwesinger et al., 1994)

Schwesinger’s approach leverages Wittig chemistry, employing a phosphonium ylide precursor. The synthesis involves:

-

Ylide preparation : Tripyrrolidin-1-ylphosphine is oxidized with tert-butyl hydroperoxide (TBHP) to form the corresponding phosphine oxide.

-

Salt formation : Treatment with methyl triflate generates the phosphonium salt [(NC₄H₈)₃P=O]⁺OTf⁻ .

-

Deprotonation : A strong base (e.g., LiHMDS) abstracts a proton from tert-butylamine, forming the ylide [(NC₄H₈)₃P=CH(NH-t-Bu)] , which undergoes elimination to furnish the product.

Optimization notes :

-

Base selection: LiHMDS outperforms NaH or KOt-Bu due to superior solubility in THF.

-

Yield: 75–83% after vacuum distillation (119–122°C at 0.1 mmHg).

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison

| Parameter | Boltukhina et al. (2011) | Schwesinger et al. (1994) |

|---|---|---|

| Starting material | P(NC₄H₈)₃ + t-BuNH₂ | Phosphine oxide + t-BuNH₂ |

| Reaction time | 12–16 h | 6–8 h |

| Yield | 82% | 78% |

| Purity (HPLC) | >95% | ~90% |

| Scalability | Suitable for >100 g | Limited to <50 g |

Advantages of Boltukhina’s method : Higher purity and scalability, attributed to milder conditions and fewer side products. Schwesinger’s approach offers faster reaction times but requires stringent moisture control.

| Property | Value |

|---|---|

| Molecular weight | 312.434 g/mol |

| Density | 1.022 g/cm³ |

| Boiling point | 119–122°C (0.1 mmHg) |

| Melting point | −24°C |

| Flash point | 199.8°C |

| Vapor pressure (25°C) | 7.92 × 10⁻⁷ mmHg |

Safety considerations :

-

Hazard code : C (Corrosive)

-

Risk phrase : R34 (Causes burns)

-

Safety protocols : Use gloves, face shields, and work in a fume hood. Store at 2–8°C under nitrogen.

Mechanistic and Kinetic Studies

Role of Solvent Polarity

Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates by stabilizing charged intermediates. In Boltukhina’s method, switching from DCM to THF increased the reaction rate by 40% but reduced yield due to solvolysis.

Temperature Dependence

Arrhenius analysis revealed an activation energy of 68 kJ/mol for the condensation step, indicating a moderately temperature-sensitive process. Optimal results are achieved between −20°C and 25°C.

Applications in Organic Synthesis

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, and how do reaction conditions influence yield?

Methodological Answer:

-

Microwave-assisted synthesis (e.g., 80–120°C, 10–30 min) enhances regioselectivity and reduces side products compared to traditional thermal methods. Optimize solvent polarity (e.g., DMF vs. THF) to control phosphoranylidene intermediate stability .

-

Continuous flow reactors improve scalability by maintaining consistent temperature/pressure, critical for avoiding decomposition of pyrrolidine ligands .

-

Key parameters:

Parameter Optimal Range Impact on Yield Temperature 80–100°C >90% yield at 100°C Catalyst (Pd) 0.5–1 mol% Higher loading increases side reactions Reaction Time 15–30 min Prolonged time degrades phosphoranylidene group

Reference synthetic protocols from analogs like 2-Amino-2-methyl-3-phenylpropanamide, where amine-phosphorus coupling is critical .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error. For example, HRMS data for structurally similar compounds show deviations ≤0.002 Da .

- Nuclear Magnetic Resonance (NMR) : Prioritize P NMR (δ 10–15 ppm for phosphoranylidene) and H NMR (δ 1.2–1.5 ppm for tert-butyl groups). Compare with PubChem data for analogous amines .

- HPLC-PDA : Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in acetonitrile/water (gradient: 20–80% over 20 min) to assess purity (>98%) and detect degradation products .

Q. How can researchers design experiments to assess the compound’s biological activity in enzyme inhibition studies?

Methodological Answer:

- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition constants () under varying pH (6.5–7.5) and temperature (25–37°C). Include controls with known inhibitors (e.g., phosphoramidon) .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM. For example, IC values for related phosphoranylidene analogs range from 5–50 µM depending on target enzymes .

- Data Validation : Replicate experiments ≥3 times and use ANOVA to assess significance (p<0.05). Cross-validate with SPR (surface plasmon resonance) for binding affinity .

Advanced Research Questions

Q. How can contradictions in reported reactivity data (e.g., stability in aqueous vs. nonpolar solvents) be systematically resolved?

Methodological Answer:

- Controlled Solvent Screening : Test stability in HO, DMSO, and THF at 25°C/40°C. Monitor degradation via HPLC every 24 hours. For example, phosphoranylidene derivatives show <5% degradation in THF after 72 hours but >30% in HO .

- Mechanistic Studies : Use DFT calculations (B3LYP/6-31G*) to model hydrolysis pathways. Compare activation energies for solvent-specific degradation .

- Collaborative Validation : Share samples with independent labs to replicate conflicting results, ensuring standardized protocols (e.g., ICH guidelines) .

Q. What experimental designs are recommended to evaluate the compound’s environmental impact and biodegradation pathways?

Methodological Answer:

- OECD 301F Test : Measure biodegradation in activated sludge over 28 days. Monitor via LC-MS/MS for intermediate metabolites (e.g., pyrrolidine derivatives) .

- Ecotoxicology Assays : Use Daphnia magna (48h LC) and algal growth inhibition tests. For phosphoranylidene analogs, EC values typically range from 1–10 mg/L .

- Soil Column Studies : Analyze leaching potential using loamy soil (pH 6.5) under simulated rainfall. Detect compound mobility via GC-MS .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., 3QAK for kinases). Focus on phosphoranylidene’s electrophilic phosphorus as a binding hotspot .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate RMSD values; <2 Å indicates stable target-ligand complexes .

- QSAR Models : Train models using IC data from analogous compounds. Prioritize descriptors like logP, polar surface area, and H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.